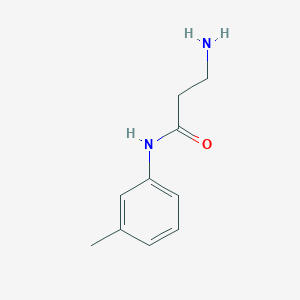
1-Amino-2-(4-methoxyphenyl)propan-2-ol
Overview
Description
1-Amino-2-(4-methoxyphenyl)propan-2-ol, commonly referred to as 4-methoxypropan-2-amine (4-MPA or 4-MPPA), is an amine compound found in nature and used in the laboratory for a variety of scientific applications. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and other chemical products. 4-MPA has been extensively studied and its biological and physiological effects have been well-documented.
Scientific Research Applications
Synthesis of Enantiopure Drug-like Amines
This compound is used in the synthesis of enantiopure drug-like amines, particularly 1-(3′,4′-disubstituted phenyl)propan-2-amines, which are significant in pharmaceuticals . The process involves transaminase-mediated synthesis, starting from prochiral ketones, and employs immobilized whole-cell biocatalysts for the production of these amines.
Cognitive Function Improvement
Derivatives of 1-Amino-2-(4-methoxyphenyl)propan-2-ol have been reported to improve cognitive function in patients with multiple sclerosis . This application is particularly important given the increasing prevalence of neurodegenerative diseases.
Treatment of Obesity
The compound’s derivatives are found in drugs used for the treatment of obesity. These derivatives are part of active pharmaceutical ingredients that interact with the body’s metabolic pathways to help reduce weight .
Parkinson’s Disease Medication
Some derivatives of this compound are used in medications for Parkinson’s disease. The ability to synthesize enantiomerically pure forms of these derivatives is crucial for the effectiveness of such drugs .
Narcolepsy and ADHD
Certain enantiomers derived from 1-Amino-2-(4-methoxyphenyl)propan-2-ol are used in the treatment of narcolepsy and attention deficit hyperactivity disorder (ADHD), showcasing the compound’s versatility in addressing various neurological conditions .
Benign Prostatic Hyperplasia
The compound is also involved in the synthesis of drugs like tamsulosin, which are used to treat benign prostatic hyperplasia. This application highlights its role in addressing age-related conditions .
Chemical Intermediate
1-Amino-2-(4-methoxyphenyl)propan-2-ol serves as an intermediate in the production of other complex molecules. For instance, it is used in the synthesis of Nabilone, a medication used to treat nausea and vomiting caused by chemotherapy .
Biocatalysis
The compound is used in biocatalytic processes, which are environmentally friendly and economically attractive methods for the direct synthesis of pharmaceutically relevant molecules .
properties
IUPAC Name |
1-amino-2-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFNSZKGJVNORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588720 | |
| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305448-36-6 | |
| Record name | α-(Aminomethyl)-4-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305448-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)



